Cas no 173098-06-1 (Isoguanosine Triacetate)

Isoguanosine Triacetate is a chemically modified nucleoside derivative, where the hydroxyl groups of isoguanosine are acetylated to form triacetate esters. This modification enhances the compound's stability and solubility in organic solvents, making it particularly useful in synthetic organic chemistry and nucleoside research. The acetyl groups protect the reactive sites during chemical transformations, allowing for selective deprotection under controlled conditions. Isoguanosine Triacetate serves as a key intermediate in the synthesis of modified nucleosides, oligonucleotides, and potential pharmaceutical agents. Its well-defined structure and purity ensure reproducibility in research applications, supporting studies in nucleic acid chemistry and drug development.
Isoguanosine Triacetate structure
Isoguanosine Triacetate structure
Product Name:Isoguanosine Triacetate
CAS No:173098-06-1
MF:C16H19N5O8
MW:409.350763559341
CID:1062029
PubChem ID:71749563
Update Time:2025-10-13

Isoguanosine Triacetate Chemical and Physical Properties

Names and Identifiers

    • Isoguanosine Triacetate
    • [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
    • Crotonosid Triacetate
    • Crotonoside Triacetate
    • 2-Hydroxyadenosine Triacetate
    • Isoguanine Riboside Triacetate
    • 9-β-D-Ribofuranosylisoguanine Triacetate
    • 1,2-Dihydro-2-oxo-adenosine 2',3',5'-Triacetate
    • DB-265292
    • CID 71749563
    • 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine
    • 173098-06-1
    • DTXSID90857883
    • (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-2-oxo-2,3-dihydro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
    • Inchi: 1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1
    • InChI Key: QHMGQUDDESFBBM-SDBHATRESA-N
    • SMILES: O1[C@H](COC(C)=O)[C@H]([C@H]([C@@H]1N1C=NC2=C(N)NC(N=C12)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 409.12336258g/mol
  • Monoisotopic Mass: 409.12336258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 850
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 171Ų

Experimental Properties

  • Melting Point: 240-2450C

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(CAS:173098-06-1)Isoguanosine Triacetate
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:12
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(CAS:173098-06-1)Isoguanosine Triacetate
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Purity:97%
Quantity:10g
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